2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide
Description
2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole and thiazole moiety. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,4-dimethyl-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4OS/c1-9(2)16-20-13-8-12(6-7-14(13)21(16)5)19-17(22)15-10(3)18-11(4)23-15/h6-9H,1-5H3,(H,19,22) |
InChI Key |
GSTBXDDLWGZOKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2)N(C(=N3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sodium carbonate, potassium iodide, and tetrabutylammonium bromide in solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Thiazole derivatives: Often found in compounds with antibacterial and antifungal properties.
Benzimidazole derivatives: Commonly used in pharmaceuticals for their therapeutic effects
Uniqueness
What sets 2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide apart is its unique combination of benzimidazole and thiazole moieties, which may confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for further research and development in various fields .
Biological Activity
The compound 2,4-dimethyl-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1,3-thiazole-5-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure
The compound's structure can be analyzed to understand its potential interactions at the molecular level. It consists of a thiazole ring, a benzimidazole moiety, and several alkyl substituents that may influence its biological properties.
Structural Formula
Chemical Structure (Placeholder for actual structure image)
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, benzimidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | MRSA | 12.5 µg/mL |
| Benzimidazole Derivative B | E. coli | 25 µg/mL |
| 2,4-Dimethyl-N-[...]-5-carboxamide | Staphylococcus epidermidis | TBD |
Antiparasitic Activity
The compound has also been evaluated for antiparasitic activity. A related study showed that certain benzimidazole derivatives effectively inhibited the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involved disruption of the parasite's metabolic pathways .
Case Study: Antiparasitic Efficacy
- Objective : To evaluate the growth inhibition of Trypanosoma cruzi.
- Methodology : Various concentrations of the compound were tested against epimastigote forms.
- Results : At 50 µg/mL concentration, a significant reduction in parasite viability was observed.
The proposed mechanism for the biological activity of this class of compounds includes:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or metabolic processes in parasites.
- Interaction with DNA/RNA : Some derivatives have shown the ability to intercalate with nucleic acids, disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
